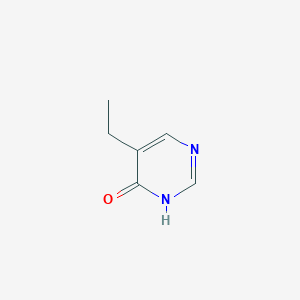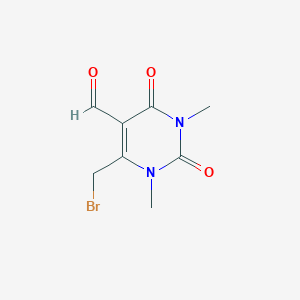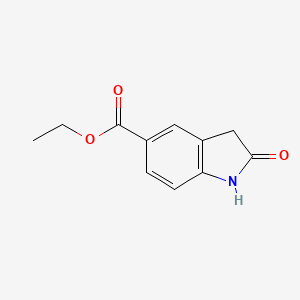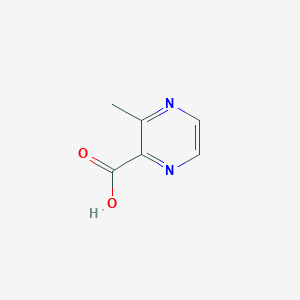
3-Methylpyrazine-2-carboxylic Acid
Übersicht
Beschreibung
3-Methylpyrazine-2-carboxylic Acid is a chemical compound with the molecular weight of 138.13 . It is also known by its CAS Number: 41110-28-5 .
Synthesis Analysis
The synthesis of this compound involves various methods. For instance, one method involves the reaction of this compound with concentrated sulfuric acid in methanol at 80°C for 5 hours . Another method involves the reaction of this compound with Ln(NO3)3·6H2O and K4[W(CN)8]·2H2O to form a unique three-dimensional network structure .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 177°C (dec.) and a predicted boiling point of 299.3±35.0 °C .Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition by Carboxylic Acids : Carboxylic acids, due to their microbial inhibitory properties, have significant implications in biotechnology and fermentation processes. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids can lead to metabolic engineering strategies to increase microbial robustness, which is crucial for the fermentative production of bio-renewable chemicals (Jarboe, Royce, & Liu, 2013).
Liquid-Liquid Extraction of Carboxylic Acids : The recovery of carboxylic acids from aqueous streams via liquid-liquid extraction (LLX) is a vital process in the production of bio-based plastics and other organic acids. Advances in solvent development, such as the use of ionic liquids and improvements in traditional solvent systems, enhance the efficiency and economic feasibility of this process (Sprakel & Schuur, 2019).
Anticancer Agents from Cinnamic Acid Derivatives : The chemical versatility of cinnamic acids and their derivatives has led to significant interest in their medicinal applications, particularly as anticancer agents. Their ability to undergo various chemical reactions enables the synthesis of a wide range of pharmacologically active compounds, highlighting their potential in drug development (De, Baltas, & Bedos-Belval, 2011).
Biosynthesis and Metabolism of Methoxypyrazines in Grapes : Methoxypyrazines, including 3-alkyl-2-methoxypyrazines, are key flavor compounds in wine. Understanding their biosynthesis and metabolism in grapes can inform viticultural and winemaking practices to control the levels of these compounds in wine, potentially intersecting with the study of similar pyrazine compounds like 3-Methylpyrazine-2-carboxylic Acid (Lei et al., 2018).
Safety and Hazards
3-Methylpyrazine-2-carboxylic Acid is classified under the GHS07 hazard class. It has the hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation, respectively .
Relevant Papers The relevant papers retrieved provide valuable information about this compound. For instance, one paper discusses the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines , while another paper provides information about the safety data sheet of this compound .
Wirkmechanismus
Mode of Action
As a pyrazine derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces . .
Pharmacokinetics
It is known that pyrazines are generally well-absorbed and can be metabolized by various enzymes in the body
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methylpyrazine-2-carboxylic Acid. For example, the presence of other compounds, pH, temperature, and light exposure can affect its stability and activity . .
Biochemische Analyse
Biochemical Properties
3-Methylpyrazine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, influencing their expression and activity . Additionally, this compound can affect membrane fluidity in vascular smooth muscles, which may have implications for its role in cellular signaling and metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways . Furthermore, this compound can impact gene expression, leading to changes in cellular metabolism and function . These effects highlight the compound’s potential as a modulator of cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition or activation, depending on the context . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under recommended storage conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of temporal considerations in experimental design .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and cellular signaling . At higher doses, this compound can induce toxic or adverse effects, including disruptions in cellular metabolism and function . These dosage-dependent effects underscore the importance of careful dose selection in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized through hydroxylation and conjugation reactions, leading to the formation of glucuronates or glutathione-bound metabolites . These metabolic processes influence the compound’s bioavailability and activity within the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its biological effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
3-methylpyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-5(6(9)10)8-3-2-7-4/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDJQZNLAXYJBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522537 | |
| Record name | 3-Methylpyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41110-28-5 | |
| Record name | 3-Methylpyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis method described in the research paper?
A1: The research paper focuses on a specific method for synthesizing 3-Methylpyrazine-2-carboxylic acid. [] This method involves the oxidation of 2,3-Dimethylpyrazine. [] While the abstract doesn't delve into specific advantages or disadvantages compared to other potential synthesis routes, it highlights this particular approach for preparing the compound. Further research within the full paper would be needed to understand the rationale and potential benefits of this specific synthesis method.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
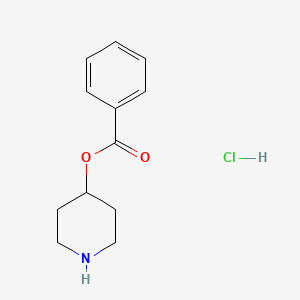
![1-[2-(Benzyloxy)-5-bromophenyl]ethanone](/img/structure/B1315464.png)
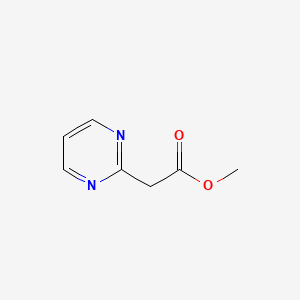
![Furo[2,3-B]pyridine](/img/structure/B1315467.png)
![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester](/img/structure/B1315468.png)
![5-Methoxybenzo[d]thiazole](/img/structure/B1315470.png)
